Ethyl cyclopropanecarboxylate
Overview
Description
Ethyl cyclopropanecarboxylate (ECPC) is a cyclic ester of ethyl alcohol and cyclopropane carboxylic acid that is used in a variety of scientific and industrial applications. ECPC is a versatile compound with a wide range of properties that can be used in a variety of ways.
Scientific Research Applications
Spectroscopy and Structural Analysis
- NMR Spectroscopy : Ethyl trans-2-substituted cyclopropanecarboxylates have been analyzed using 13CFT NMR spectroscopy. The study provided insights into substituent effects by comparing the chemical shifts with those of saturated and unsaturated compounds, leading to a better understanding of these molecules (Kusuyama & Ikeda, 1977).
Bioorganic Chemistry and Medicinal Applications
- Biological Evaluation : Derivatives of ethyl cyclopropanecarboxylate have been synthesized and evaluated for their biological activities, including inhibition of enzymes like carbonic anhydrase and acetylcholinesterase. Such studies are significant for drug discovery, especially for treating diseases like Alzheimer's (Boztaş et al., 2019).
Polymer Chemistry
- Diradical Polymerization : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been used to initiate the diradical polymerization of acrylonitrile, highlighting its potential in developing new polymeric materials (Li et al., 1991).
- Cationic Polymerization : This compound also initiates cationic polymerization of N-vinylcarbazole, offering insights into the mechanism of polymer formation and the influence of factors like temperature and solvent polarity (Li et al., 1992).
Plant Biology and Ethylene Biosynthesis
- Ethylene Biosynthesis : Studies have been conducted on the analysis of metabolites and enzyme activities in ethylene biosynthesis, where this compound derivatives are relevant (Bulens et al., 2011).
Organic Synthesis and Chemical Reactions
- Synthesis of Lignan Conjugates : this compound derivatives have been synthesized and studied for their antimicrobial and antioxidant properties, demonstrating their potential in organic synthesis and pharmacology (Raghavendra et al., 2016).
- Oxidative Scission Studies : The reaction behavior of this compound derivatives under electron impact has been studied, providing valuable information for understanding the mass-spectrometric properties of these compounds (Kadentsev et al., 1979).
Safety and Hazards
Ethyl cyclopropanecarboxylate is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
While the specific future directions for Ethyl cyclopropanecarboxylate are not explicitly mentioned in the retrieved sources, its use as a reagent in the addition of cyclopropane and as an annulation reagent for the conversion of aromatics to 2-methylindanones under Friedel-Crafts conditions suggests potential applications in organic synthesis and the development of new synthetic methodologies .
Mechanism of Action
Target of Action
Ethyl cyclopropanecarboxylate is a chemical compound with the formula C6H10O2 It is known to be involved in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of this compound involves its participation in different chemical reactions. For instance, it has been used in the cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde . In this reaction, ethyl cyanoacetate and salicylaldehyde undergo a Knoevenagel condensation followed by cyclization to yield ester-coumarin as an intermediate .
Biochemical Pathways
For instance, propionic acid, a related compound, can be biosynthesized from succinate in the TCA cycle via propionyl-CoA .
Pharmacokinetics
Its physical properties such as boiling point (4042 K ) and density (0.96 g/mL at 25 °C ) can influence its bioavailability and pharmacokinetics.
Result of Action
The result of the action of this compound largely depends on the specific reaction it is involved in. In the case of the cyclization mechanism with ethyl cyanoacetate, the major product is coumarin-3-carboxylate ester .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactants. For instance, the reaction of this compound in the cyclization mechanism with ethyl cyanoacetate is influenced by the reaction conditions .
properties
IUPAC Name |
ethyl cyclopropanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOSDVZPSGLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196704 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4606-07-9 | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4606-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethyl cyclopropanecarboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of the catalyst in the gold-catalyzed synthesis of ethyl cyclopropanecarboxylate from ethylene and ethyl diazoacetate?
A2: The gold complex IPrAuCl, in conjunction with NaBAr4 (tetrakis(3,5-bis(trifluoromethyl)phenyl)borate), acts as a catalyst in this reaction []. Its primary function is to facilitate the decomposition of ethyl diazoacetate, generating a reactive carbene intermediate. This intermediate then reacts with ethylene to form the desired this compound. The choice of halide scavenger, in this case NaBAr4, is crucial for the reaction's success, as it influences the catalyst's chemoselectivity towards cyclopropanation over carbene dimerization [].
Q2: How does ring size influence the odor threshold of cyclic esters, including this compound?
A3: Research indicates a strong correlation between ring size and the odor threshold of cyclic esters []. This compound, with its three-membered ring, exhibits a higher odor threshold compared to esters with larger rings. Odor potency peaks with cyclopentane and cyclohexane ring substituents, which possess the lowest odor thresholds. Increasing ring size beyond this point has a minimal impact on the odor threshold [].
Q3: Can this compound be used as a building block in synthesizing other compounds?
A4: Yes, this compound serves as a valuable synthon for incorporating cyclopropyl moieties into diverse molecules, including those with medicinal or biological significance [, ]. One example is its use in preparing spirocyclic cyclopropylamines, investigated as potential glycosidase inhibitors [].
Q4: What is the structural characterization of this compound?
A5: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. While specific spectroscopic data is not provided within the provided abstracts, it's important to note that Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with shift reagents, has been employed to study cyclopropanecarboxylates, including this compound [].
Q5: Are there any environmental concerns related to this compound?
A5: While the provided abstracts do not delve into the environmental impact of this compound, it is crucial to consider the environmental fate and effects of any chemical compound. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.
Q6: What are the applications of this compound?
A7: this compound finds applications as a lubricant additive [] and as an alkylating agent in Friedel–Crafts reactions to synthesize indanones []. Its role as a synthon in producing compounds with potential medicinal or biological activities further broadens its applications [, ].
Q7: What is the significance of Bacillus thermotolerans in the context of this compound?
A8: A study identified this compound as one of the antimicrobial components produced by a haloalkaliphilic strain of Bacillus thermotolerans isolated from Lonar Lake []. This finding highlights the potential of extremophiles like Bacillus thermotolerans as sources of bioactive compounds, including this compound, for applications in medicine and pharmaceuticals [].
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